molecular formula C8H15NO5 B1588998 (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid CAS No. 52558-24-4

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Cat. No. B1588998
CAS RN: 52558-24-4
M. Wt: 205.21 g/mol
InChI Key: JJCAYTVAYSGVLA-YFKPBYRVSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid, commonly known as tert-Butoxycarbonylamino-2-hydroxypropanoic acid or BOC-AHA, is a synthetic organic compound with a wide range of applications in the fields of medicine and biochemistry. BOC-AHA is a versatile and powerful reagent that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

1. Synthesis of Tertiary Butyl Esters

  • Application Summary: Tertiary butyl esters, including “(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Methods of Application: A method has been developed using flow microreactor systems for the synthesis of tertiary butyl esters . This method is more efficient, versatile, and sustainable compared to the batch .
  • Results/Outcomes: The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

2. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

  • Application Summary: “(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid” is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
  • Methods of Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .
  • Results/Outcomes: The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

properties

IUPAC Name

(2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCAYTVAYSGVLA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460484
Record name (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

CAS RN

52558-24-4
Record name (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Tovillas, I García, P Oroz, N Mazo… - The Journal of …, 2018 - ACS Publications
Starting from commercially available (S)-isoserine and effectively accessible (S)-α-methylserine, enantiopure cyclic sulfamidates have been prepared as chiral building blocks for the …
Number of citations: 12 pubs.acs.org

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